(2,5-Dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one
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Overview
Description
(2,5-Dioxopyrrolidin-1-yl) acetate; spiro[2-benzofuran-3,16’-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one: is a complex organic compound with a unique structure that combines elements of both pyrrolidinone and benzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) acetate typically involves the reaction of pyrrolidinone derivatives with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dioxopyrrolidin-1-yl) acetate involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinone derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Chemistry
In chemistry, (2,5-Dioxopyrrolidin-1-yl) acetate is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable in the study of biochemical pathways and mechanisms.
Medicine
In medicine, (2,5-Dioxopyrrolidin-1-yl) acetate is investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-Succinimidyl acetate
- N-Succinimidyl acrylate
- N-Hydroxysuccinimide acetate
Uniqueness
Compared to similar compounds, (2,5-Dioxopyrrolidin-1-yl) acetate stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for more diverse interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C38H37N3O7 |
---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) acetate;spiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-1-one |
InChI |
InChI=1S/C32H30N2O3.C6H7NO4/c35-31-21-9-1-2-12-24(21)32(37-31)25-17-19-7-3-13-33-15-5-10-22(27(19)33)29(25)36-30-23-11-6-16-34-14-4-8-20(28(23)34)18-26(30)32;1-4(8)11-7-5(9)2-3-6(7)10/h1-2,9,12,17-18H,3-8,10-11,13-16H2;2-3H2,1H3 |
InChI Key |
UXZRPIWVXXEZGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C(=O)CCC1=O.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=CC=CC=C7C(=O)O6)C=C8CCCN9C8=C5CCC9 |
Origin of Product |
United States |
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